molecular formula C51H42N2O2 B12507384 (4R,4''R)-2,2''-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole)

(4R,4''R)-2,2''-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole)

Cat. No.: B12507384
M. Wt: 714.9 g/mol
InChI Key: DKXZWEBAHFFNLW-UHFFFAOYSA-N
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Description

(4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) is a complex organic compound that belongs to the class of bis-oxazoline derivatives. These compounds are known for their chiral properties and are often used in asymmetric synthesis and catalysis. The unique structure of this compound, featuring multiple phenyl groups and oxazoline rings, makes it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of Oxazoline Rings: The oxazoline rings can be synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives.

    Coupling Reaction: The two oxazoline units are then coupled with a central phenylpropane moiety. This step often requires the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance the reaction rate.

    Solvents: Selecting appropriate solvents to dissolve reactants and control the reaction environment.

    Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

(4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones.

    Reduction: The oxazoline rings can be reduced to form amino alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4 (potassium permanganate), CrO3 (chromium trioxide).

    Reducing Agents: LiAlH4 (lithium aluminum hydride), NaBH4 (sodium borohydride).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Amino alcohols.

    Substitution Products: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: Used as a chiral ligand in catalytic asymmetric synthesis.

    Catalysis: Functions as a catalyst in various organic reactions, including Diels-Alder reactions and hydrogenations.

Biology and Medicine

    Drug Development: Potential use in the synthesis of chiral drugs.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Industry

    Material Science: Used in the development of new materials with specific chiral properties.

    Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) exerts its effects typically involves:

    Chiral Induction: The compound induces chirality in the reaction environment, leading to the formation of enantiomerically enriched products.

    Molecular Targets: It interacts with specific molecular targets, such as enzymes or receptors, to catalyze or inhibit reactions.

    Pathways: The compound may participate in various biochemical pathways, influencing the outcome of reactions.

Comparison with Similar Compounds

Similar Compounds

    Bis-oxazolines: Other bis-oxazoline derivatives with different central moieties.

    Chiral Ligands: Compounds like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) and TADDOL (α,α,α’,α’-tetraaryl-1,3-dioxolane-4,5-dimethanol).

Uniqueness

    Structural Complexity: The presence of multiple phenyl groups and oxazoline rings.

    Chiral Properties: High enantiomeric purity and effectiveness in asymmetric synthesis.

    Versatility: Wide range of applications in different fields of research and industry.

Properties

Molecular Formula

C51H42N2O2

Molecular Weight

714.9 g/mol

IUPAC Name

4,5,5-triphenyl-2-[1-phenyl-2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole

InChI

InChI=1S/C51H42N2O2/c1-49(37-38-23-9-2-10-24-38,47-52-45(39-25-11-3-12-26-39)50(54-47,41-29-15-5-16-30-41)42-31-17-6-18-32-42)48-53-46(40-27-13-4-14-28-40)51(55-48,43-33-19-7-20-34-43)44-35-21-8-22-36-44/h2-36,45-46H,37H2,1H3

InChI Key

DKXZWEBAHFFNLW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=NC(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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